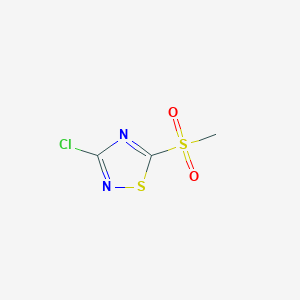

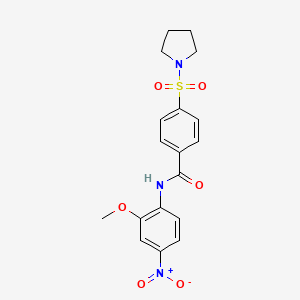

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

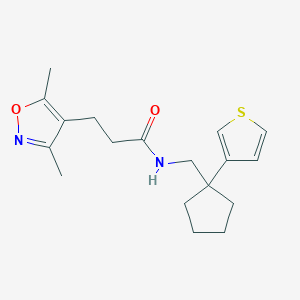

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole (CMS) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMS is a versatile molecule that can be used as a building block for the synthesis of various organic compounds. It has been extensively studied for its biological activities and has shown promising results as an antimicrobial, antifungal, and antiviral agent.

科学的研究の応用

Synthesis and Biological Evaluation

- A study focused on synthesizing derivatives of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole as selective COX-2 inhibitors, highlighting its potential in pharmacological applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009).

Multistep Cyclization

- Research described a versatile synthetic procedure to prepare benzimidazole-fused 1,2,4-thiadiazoles, showcasing the chemical's role in complex synthetic processes (Samanta, Rana, Bats, & Schmittel, 2014).

Spectroscopy and Structure Analysis

- A study investigated the structure and thermal and photochemical decomposition of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole, a related compound, providing insights into the molecule's characteristics (Pasinszki, Vörös, Vass, Tarczay, & Jalsovszky, 2019).

Continuous Flow Synthesis

- Another study presented a continuous flow process for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles, underlining the importance of this compound in industrial and laboratory settings (Baumann & Baxendale, 2017).

Differentiation between Isomeric Compounds

- Research on differentiating between isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles using mass spectrometry and IR ion spectroscopy also showcases the compound's relevance in analytical chemistry (Mazur et al., 2023).

Interaction with Carbonic Anhydrase

- The compound's interaction with human isoform II of carbonic anhydrase was examined, providing valuable insights into its biochemical interactions and potential therapeutic applications (Menchise et al., 2006).

Lewis Acid Catalysis

- A study exploring the formation of 3,5-disubstituted 1,2,4-thiadiazoles through the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid demonstrates the compound's utility in catalysis (Komatsu et al., 1983).

Ring Cleavage Reactions

- Research on ring cleavage of 5-chloro-1,2,3-thiadiazoles with organolithium and Grignard reagents, resulting in the formation of alkynyl sulfides, further illustrates the compound's versatility in chemical transformations (Voets, Smet, & Dehaen, 1999).

Antiviral and Cytotoxic Activities

- A study synthesizing sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles from arylsulfonylaminoacetic acid hydrazides and E-cinnamic acid, including testing for antimicrobial and cytotoxic activities, highlights the compound's potential in medicinal chemistry (Swapna et al., 2013).

Safety and Hazards

特性

IUPAC Name |

3-chloro-5-methylsulfonyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPVFCDFJCXDPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=NS1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

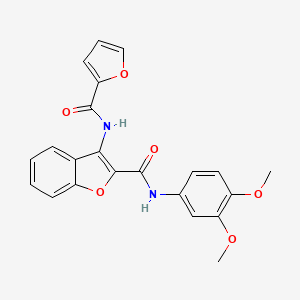

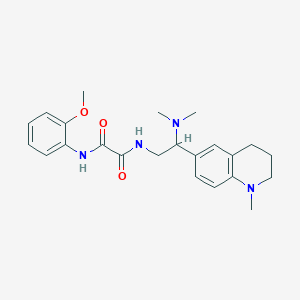

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)

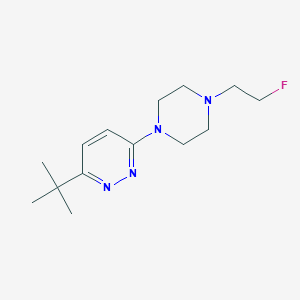

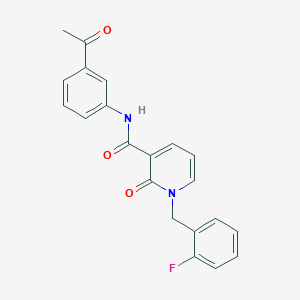

![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)

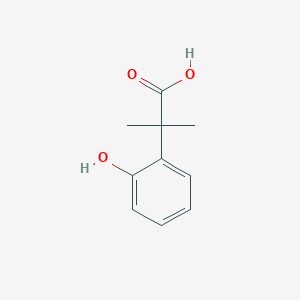

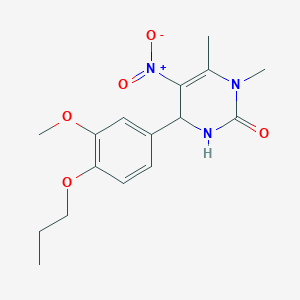

![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)